Glycidyldiethylamine
Overview
Description
Glycidyldiethylamine is an organic compound with the molecular formula C7H15NO It is characterized by the presence of a glycidyl group attached to a diethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycidyldiethylamine can be synthesized through the reaction of glycidol with diethylamine. The reaction typically involves the nucleophilic attack of the amine group on the epoxide ring of glycidol, resulting in the formation of the this compound. The reaction is usually carried out under mild conditions, often at room temperature, and may require a catalyst to enhance the reaction rate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as controlled temperature and pressure, are crucial for large-scale production. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Glycidyldiethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert this compound into amine derivatives with different oxidation states.
Substitution: The epoxide ring in this compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can react with the epoxide ring under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of substituted amines or ethers.
Scientific Research Applications
Glycidyldiethylamine has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be employed in the modification of biomolecules, such as proteins or nucleic acids, to study their functions and interactions.
Medicine: this compound derivatives may have potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers and resins, where its unique chemical properties contribute to the desired material characteristics.
Mechanism of Action
The mechanism of action of glycidyldiethylamine involves its ability to react with various nucleophiles due to the presence of the reactive epoxide ring. This reactivity allows it to form covalent bonds with different molecular targets, leading to modifications in the structure and function of these targets. The specific pathways and molecular targets depend on the context in which the compound is used, such as in chemical synthesis or biological applications.
Comparison with Similar Compounds
Glycidylmethacrylate: Similar in structure but contains a methacrylate group instead of a diethylamine moiety.
Glycidylbutylamine: Contains a butylamine group instead of a diethylamine group.
Glycidylphenylamine: Contains a phenylamine group instead of a diethylamine group.
Uniqueness: Glycidyldiethylamine is unique due to the presence of both the glycidyl and diethylamine groups, which confer distinct chemical reactivity and properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N-ethyl-N-(oxiran-2-ylmethyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-3-8(4-2)5-7-6-9-7/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIDUCNDVPSWQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30902927 | |
Record name | 1-Diethylamino-2,3-epoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30902927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2917-91-1 | |
Record name | N,N-Diethyl-2-oxiranemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2917-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propylamine, 2,3-epoxy-N,N-diethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002917911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycidyldiethylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61162 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glycidyldiethylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36012 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glycidyldiethylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23384 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Diethylamino-2,3-epoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30902927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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